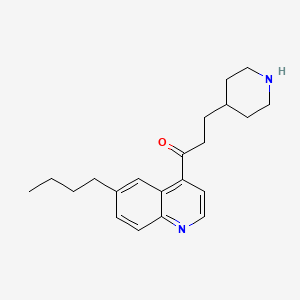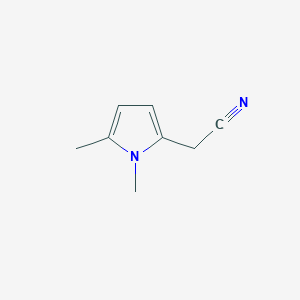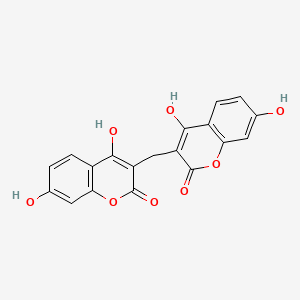
3,3'-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) is a chemical compound with the molecular formula C₁₉H₁₂O₆ and a molecular weight of 336.3 g/mol . It is also known by other names such as dicoumarol and bishydroxycoumarin . This compound is a naturally occurring anticoagulant that is structurally similar to warfarin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) involves the reaction of 4-hydroxycoumarin with formaldehyde under acidic conditions . The reaction typically proceeds as follows:
Reactants: 4-hydroxycoumarin and formaldehyde.
Conditions: Acidic medium, often using hydrochloric acid.
Procedure: The reactants are mixed and heated to facilitate the formation of the methylene bridge between two 4-hydroxycoumarin molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-hydroxycoumarin and formaldehyde.
Controlled Conditions: Precise control of temperature and pH to ensure high yield and purity.
Purification: The product is purified using crystallization or other separation techniques to remove impurities.
化学反応の分析
Types of Reactions
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated products depending on the substituent introduced.
科学的研究の応用
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its anticoagulant properties and its effects on blood clotting mechanisms.
Medicine: Investigated for its potential use in treating thromboembolic disorders and as an anticoagulant therapy.
Industry: Used in the production of anticoagulant rodenticides and other related products.
作用機序
The mechanism of action of 3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) involves its role as a competitive inhibitor of vitamin K epoxide reductase . This enzyme is crucial for the regeneration of reduced vitamin K, which is necessary for the synthesis of clotting factors. By inhibiting this enzyme, the compound reduces the levels of active clotting factors, thereby exerting its anticoagulant effect.
類似化合物との比較
Similar Compounds
Warfarin: Another anticoagulant with a similar mechanism of action but different chemical structure.
Coumarin: The parent compound from which many anticoagulants are derived.
Phenprocoumon: A long-acting anticoagulant with a similar mode of action.
Uniqueness
3,3’-Methylenebis(4,7-dihydroxy-2H-1-benzopyran-2-one) is unique due to its specific structure that allows it to form a methylene bridge between two 4-hydroxycoumarin molecules. This structural feature contributes to its distinct pharmacological properties and its effectiveness as an anticoagulant .
特性
CAS番号 |
63844-74-6 |
|---|---|
分子式 |
C19H12O8 |
分子量 |
368.3 g/mol |
IUPAC名 |
3-[(4,7-dihydroxy-2-oxochromen-3-yl)methyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C19H12O8/c20-8-1-3-10-14(5-8)26-18(24)12(16(10)22)7-13-17(23)11-4-2-9(21)6-15(11)27-19(13)25/h1-6,20-23H,7H2 |
InChIキー |
ZCRYILRCCBOILO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)CC3=C(C4=C(C=C(C=C4)O)OC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


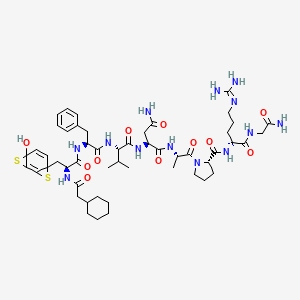

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
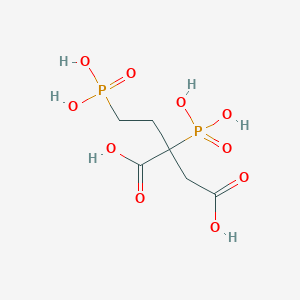
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)

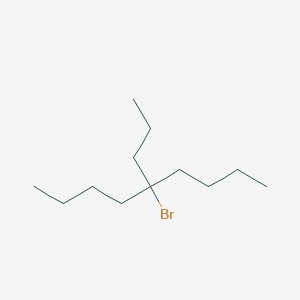
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)

